Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
Overview
Description
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H12Cl2O3 and its molecular weight is 275.12 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate is a chemical compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 3,4-dichlorobenzyl bromide. The synthetic route typically includes the following steps:
- Formation of β-keto ester : Ethyl acetoacetate is reacted with the appropriate halogenated benzyl compound.
- Cyclization and purification : The product undergoes cyclization followed by purification techniques such as recrystallization or chromatography.
Pharmacological Profile
This compound has been evaluated for its activity against various biological targets, particularly in the context of cancer therapy and inflammation modulation.
- Inhibition of Chemokine Receptors : Studies have shown that derivatives of this compound can act as antagonists for chemokine receptors such as CCR2 and CCR5. For instance, it was found to inhibit β-arrestin recruitment in U2OS cells expressing these receptors, indicating a potential role in modulating inflammatory responses .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. It exhibits significant inhibitory activity against specific cancer types, which may be attributed to its ability to interfere with cell signaling pathways involved in proliferation and survival .
Case Studies
- Study on CCR2/CCR5 Antagonism : A pharmacological evaluation revealed that this compound demonstrated a pIC50 value of approximately 8.35 ± 0.09 nM against CCR5, indicating strong antagonist activity. This suggests its potential utility in treating diseases characterized by excessive chemokine signaling, such as certain cancers and autoimmune disorders .
- Cytotoxicity Assessment : In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM. These findings underscore the compound's potential as a lead for further development into therapeutic agents targeting specific malignancies .
Table 1: Biological Activity Summary
Activity Type | Target | pIC50 (nM) | Remarks |
---|---|---|---|
CCR2 Antagonism | U2OS-CCR2 | 7.68 ± 0.05 | Significant inhibition observed |
CCR5 Antagonism | U2OS-CCR5 | 8.35 ± 0.09 | Strong antagonist activity |
Cytotoxicity | Various Cancer Lines | 10 - 20 µM | Promising lead for anticancer therapy |
Properties
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-4,6-7,9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWFRYEVOTNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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